2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
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Overview
Description
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or acyl chlorides, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzenethiol with 3-chlorobenzoyl chloride under basic conditions to form the intermediate, which is then cyclized to yield the target compound . Industrial production methods often utilize one-pot multicomponent reactions, which are advantageous due to their simplicity, high yields, and reduced reaction times .
Chemical Reactions Analysis
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the acetamide moiety, leading to the formation of various substituted derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential bacterial proteins by binding to key enzymes involved in the process . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer activities, but with different substitution patterns and biological properties.
2-(2-hydroxyphenyl)benzothiazole: Exhibits strong fluorescence properties and is used in imaging applications.
2-(4-methylphenyl)benzothiazole: Known for its anti-inflammatory and analgesic activities.
Properties
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS2/c16-9-2-1-3-11(6-9)18-14(20)8-21-15-19-12-5-4-10(17)7-13(12)22-15/h1-7H,8,17H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZRGTSLILQVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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